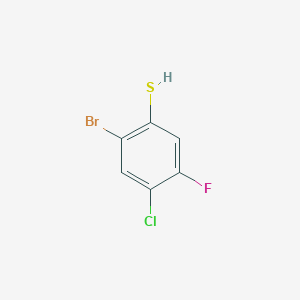

2-Bromo-4-chloro-5-fluorothiophenol

Description

2-Bromo-4-chloro-5-fluorothiophenol is a halogenated aromatic compound featuring a thiophenol (benzene ring with a sulfhydryl group, -SH) substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 2, 4, and 5, respectively. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents, which influence reactivity and stability. The thiol group enhances nucleophilicity, enabling applications in cross-coupling reactions and polymer chemistry.

Properties

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFS/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMDVNXMQRBSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the sequential introduction of bromine, chlorine, and fluorine atoms into the benzene ring of thiophenol. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorine-containing compounds under controlled temperatures and solvents to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorothiophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-5-fluorothiophenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorothiophenol involves its interaction with molecular targets through its reactive thiol group and halogen atoms. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

Key structural analogs include:

Key Observations :

- Electron-withdrawing effects: The meta- and para-positions of halogens in this compound create a highly electron-deficient aromatic ring, enhancing electrophilic substitution barriers compared to phenol derivatives .

- Thiophenol vs. Phenol: The thiol group in the target compound increases acidity (pKa ~6–7) compared to phenol analogs (pKa ~10), enabling distinct reactivity in nucleophilic reactions .

Thermal and Solubility Properties

- Melting points: Halogenated thiophenols generally exhibit higher melting points (e.g., 100–120°C) than phenol derivatives due to stronger intermolecular forces (e.g., 5-bromo-2-chloro-4-fluorophenol melts at ~85°C) .

- Solubility: The thiophenol derivative is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO), similar to its phenol analogs .

Biological Activity

2-Bromo-4-chloro-5-fluorothiophenol (CAS No. 1208076-79-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophenol ring substituted with bromine, chlorine, and fluorine atoms. This unique combination of halogen substituents may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrClFOS |

| Molecular Weight | 227.52 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Antibacterial Efficacy

A study conducted using the disc diffusion method revealed that this compound displayed effective inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antibacterial agents.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell membrane integrity and interference with metabolic pathways. The halogen substituents may enhance the compound's ability to penetrate bacterial membranes and interact with essential cellular components.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including halogenation reactions involving thiophenol derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Studies

Comparative studies with similar compounds indicate that the presence of multiple halogen atoms significantly enhances the biological activity. For instance, compounds like 2-chloro-5-fluorophenol have shown lower antibacterial efficacy compared to their brominated counterparts.

Future Directions in Research

Given its promising biological activities, further research is warranted to explore the following areas:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Analyzing how variations in substitution patterns influence biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.